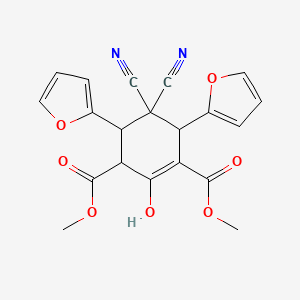![molecular formula C14H8Cl2N2OS2 B13377878 (5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377878.png)
(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Methylidene Formation: The final step involves the formation of the methylidene group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.
Reduction: Reduction reactions could target the chlorinated aromatic rings or the thiazole ring.
Substitution: The compound can participate in various substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Agriculture: Thiazole derivatives may be used in the development of agrochemicals.
Pharmaceuticals: They are important intermediates in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one would depend on its specific biological target. Generally, thiazole derivatives can interact with proteins, enzymes, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-2-(4-chloroanilino)-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazol-4-one: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C14H8Cl2N2OS2 |
|---|---|
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
(5Z)-2-(4-chlorophenyl)imino-5-[(5-chlorothiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8Cl2N2OS2/c15-8-1-3-9(4-2-8)17-14-18-13(19)11(21-14)7-10-5-6-12(16)20-10/h1-7H,(H,17,18,19)/b11-7- |
Clave InChI |
KUEGHNSFXWVHEK-XFFZJAGNSA-N |
SMILES isomérico |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2)Cl |
SMILES canónico |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B13377797.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13377798.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377800.png)

![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377810.png)
![N-[2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B13377811.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B13377813.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377821.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B13377823.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377830.png)
![6-amino-5-{[4-amino-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl][1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B13377836.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13377843.png)
![N-{2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidoyl}benzenesulfonamide](/img/structure/B13377847.png)
![Ethyl 7-amino-3-{[4-(aminosulfonyl)phenyl]diazenyl}-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13377855.png)
